molecular formula C8H5Cl2N B132574 4,6-Dichloro-1H-indole CAS No. 101495-18-5

4,6-Dichloro-1H-indole

Cat. No.: B132574
CAS No.: 101495-18-5
M. Wt: 186.03 g/mol
InChI Key: NIXGYRHZQFZCCV-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Scientific Research Applications

4,6-Dichloro-1H-indole has numerous applications in scientific research:

Safety and Hazards

4,6-Dichloro-1H-indole is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives, including 4,6-Dichloro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential and its use in the synthesis of novel biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nitration: this compound-2-nitroindole.

    Sulfonation: this compound-2-sulfonic acid.

    Reduction: 4,6-Dichloroindoline.

Comparison with Similar Compounds

4,6-Dichloro-1H-indole can be compared with other indole derivatives:

The unique substitution pattern of this compound makes it a valuable compound for various scientific and industrial applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

4,6-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYRHZQFZCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560075
Record name 4,6-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101495-18-5
Record name 4,6-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 4,6-dichloro-indole-2-carboxylic acid (1.0 g, 4.35 mmol) in quinoline (25 mL). Add copper powder (100 mg) and heat to 220° C. for 3 hours. Pour the resulting black solution into cold concentrated hydrochloric acid (300 mL) and extract into ethyl ether (500 mL). Filter, wash with 1M hydrochloric acid (2×200 mL), water (100 mL) and dry (MgSO4). Evaporate the solvent in vacuo to give a brown oil (0.76 g). Purify by silica gel chromatography (17% ethyl acetate/hexane) to give the title compound as an amber oil (0.66 g, 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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